molecular formula C3H7NO3 B559547 DL-Serine CAS No. 302-84-1

DL-Serine

Cat. No.: B559547
CAS No.: 302-84-1
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

DL-Serine (CAS 302-84-1) is a non-essential amino acid and a racemic mixture of D-serine and L-serine isomers. It appears as an odorless white crystalline powder with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 g/mol . Structurally, it contains a hydroxyl group (-OH) on its β-carbon, distinguishing it from simpler amino acids like glycine. This compound is widely utilized in biochemical research, pharmaceuticals (e.g., peptide synthesis and neuromodulation), and industrial applications such as perovskite solar cell stabilization .

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains a foundational approach for DL-serine production, particularly in early industrial applications. Traditional methods involve the condensation of glycine derivatives with formaldehyde under alkaline conditions. For instance, acetylglycine reacts with formaldehyde in a basic medium (pH 9–11) at temperatures below 30°C to form N-acetyl-DL-serine, which is subsequently hydrolyzed to yield this compound . This method achieves yields of 50–70%, though it requires stringent pH control and generates byproducts such as acetate .

A modified approach employs chloroacetylglycine as a starting material, enabling a two-step process:

  • Alkaline Condensation : Chloroacetylglycine reacts with formaldehyde at elevated temperatures (50–60°C) to form an intermediate.

  • Acid Hydrolysis : The intermediate undergoes hydrolysis with hydrochloric acid, producing this compound with reduced byproduct formation .

Key Data Table: Chemical Synthesis Parameters

ParameterValue RangeYield (%)Purity (%)
Reaction Temperature25–60°C50–7085–90
pH9–11
Hydrolysis Time4–6 hours90–95

While cost-effective, these methods face criticism for environmental impact due to solvent waste and energy-intensive steps .

Enzymatic Catalysis Approaches

Enzymatic methods have emerged as sustainable alternatives, leveraging serine hydroxymethyltransferase (SHMT) and amino acid racemases. A patented two-step enzymatic process illustrates this paradigm :

Step 1: Stereospecific Synthesis

Glycine and formaldehyde are converted to L-serine using SHMT in the presence of pyridoxal phosphate (PLP). The reaction occurs at 37°C and pH 7.5, achieving >90% conversion efficiency .

Step 2: Racemization

L-serine is treated with amino acid racemase, which catalyzes the interconversion of L- and D-serine. Optimal conditions (pH 8.0, 40°C) yield this compound with 98% optical purity .

Advantages :

  • Sustainability : Aqueous reaction media reduce solvent use.

  • Specificity : Enzymes minimize unwanted byproducts.

Limitations :

  • Enzyme Cost : High purity enzymes increase production costs.

  • Substrate Inhibition : Excess formaldehyde inhibits SHMT activity .

Industrial-Scale Production Strategies

Industrial methods prioritize scalability and cost efficiency. A notable patent (CN102559834A) describes a hybrid enzymatic-resin separation process :

  • Acylation : this compound is acetylated to N-acetyl-DL-serine using acetic anhydride in alkaline conditions (pH 9–11).

  • Enzymatic Hydrolysis : D-aminoacylase selectively hydrolyzes N-acetyl-D-serine at 38–39°C, leaving N-acetyl-L-serine intact .

  • Resin Separation : Strong acidic cationic resins (e.g., 732-cationic resin) separate D-serine from unhydrolyzed N-acetyl-L-serine, achieving 99% purity .

  • Recycling : Unhydrolyzed N-acetyl-DL-serine is reintroduced into the hydrolysis step, improving raw material utilization to 95% .

Data Table: Industrial Process Metrics

StepTemperature (°C)pHYield (%)Purity (%)
Acylation25–309–11
D-Aminoacylase Hydrolysis38–397.9–8.24299
Resin SeparationAmbient6.9–7.299

This method reduces waste by 40% compared to traditional techniques, underscoring its industrial viability .

Comparative Analysis of Preparation Methods

Efficiency and Sustainability :

  • Chemical Synthesis : High yield (70%) but low environmental compatibility.

  • Enzymatic Catalysis : Moderate yield (60–70%) with superior sustainability.

  • Industrial Hybrid Methods : Balanced yield (85–90%) and minimal waste .

Cost Considerations :

MethodEnzyme/Reagent CostEnergy Consumption
Chemical SynthesisLowHigh
Enzymatic CatalysisHighModerate
Industrial HybridModerateLow

Chemical Reactions Analysis

Types of Reactions: Serine undergoes various chemical reactions, including:

    Oxidation: Serine can be oxidized to form serine aldehyde.

    Reduction: Hydrogenation of serine produces serinol.

    Substitution: Serine can participate in substitution reactions, such as the formation of phosphoserine through phosphorylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Phosphorylation reactions often use adenosine triphosphate (ATP) as a phosphate donor.

Major Products:

    Oxidation: Serine aldehyde.

    Reduction: Serinol.

    Substitution: Phosphoserine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders
DL-Serine is implicated in the treatment of several neurological conditions. It acts as a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that D-serine (the D-enantiomer of this compound) may have therapeutic potential in conditions such as schizophrenia and Alzheimer's disease by modulating glutamatergic neurotransmission . A study highlighted the role of D-serine in improving cognitive functions in patients with schizophrenia, suggesting its utility as an adjunct therapy .

1.2 Cognitive Enhancement
this compound supplementation has been explored for enhancing cognitive functions. Animal studies demonstrate that it can improve memory and learning capabilities, potentially benefiting individuals with cognitive impairments or age-related decline .

Cosmetic Applications

2.1 Skin Care Products
this compound is utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. It is often included in products aimed at improving skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations . The compound's ability to promote skin health aligns with growing consumer demand for effective cosmeceuticals.

4.1 Nutritional Supplementation
this compound is increasingly recognized for its nutritional benefits, particularly as a dietary supplement aimed at improving overall health. It plays a role in protein synthesis and is vital for various metabolic processes . The growing awareness of amino acids' health benefits has led to increased demand for serine-based supplements.

Case Studies

Case Study 1: Cognitive Function Improvement
A clinical trial involving patients with schizophrenia assessed the effects of D-serine supplementation on cognitive performance. Results indicated significant improvements in working memory tasks compared to placebo groups, highlighting its potential as a therapeutic agent .

Case Study 2: Biocompatibility of Poly-DL-Serine Hydrogels
In a comparative study of poly-DL-serine hydrogels versus traditional polyethylene glycol hydrogels, poly-DL-serine exhibited superior anti-inflammatory properties and reduced foreign-body response after implantation in murine models over a period of several months .

Mechanism of Action

Serine is similar to other amino acids like glycine, cysteine, and threonine:

    Glycine: Simplest amino acid with a hydrogen side chain.

    Cysteine: Contains a thiol group, making it more reactive.

    Threonine: Similar structure but with an additional methyl group.

Uniqueness:

Comparison with Similar Compounds

Physicochemical Properties

DL-Serine exhibits distinct physicochemical behaviors compared to homologous amino acids, as demonstrated in aqueous electrolyte systems and solvation studies:

Key Findings :

  • This compound shows the highest stability in aqueous K₂SO₄ due to favorable dipole-dipole interactions and cavity formation .
  • Its smaller dipole moment (11.10 D) compared to glycine (15.7 D) and DL-alanine (15.9 D) reduces electrostatic repulsion, enhancing solubility in polar solvents .

Bacteriostatic Effects

This compound inhibits microbial growth but differs in potency compared to other amino acids:

Table 2: Inhibitory Effects on Micrococcus pyogenes in Cream Fillings

Compound Inhibition Rank Notes
Thioglycolic acid 1 Strongest inhibitor
This compound 2 Efficacy varies with medium composition
L-Cysteine 3 Reduced activity in egg-containing media
Glycine 4 Weakest inhibitor

Key Findings :

  • This compound’s inhibition is context-dependent: least effective in milk-and-egg fillings but potent in milk-only systems .
  • Both D- and L-isomers contribute to bacteriostatic activity, unlike glycine, which lacks stereochemical complexity .

Enzymatic Deamination

In Lactobacillus casei, this compound deamination is pH-dependent and influenced by redox conditions:

  • Optimal pH : 8.3 under aerobic conditions, with reduced activity at lower pH (5.4) .
  • Redox Modulation : Anaerobic conditions (nitrogen gassing) and cysteine addition enhance deamination by 20–30% compared to aerobic settings .

Solar Cell Stabilization

This compound hydrazide hydrochloride improves formamidine-rich perovskite solar cell stability by suppressing ion migration, outperforming additives like benzylhydrazine .

Nephrotoxicity and Protection

This compound shares nephrotoxic similarities with polymyxin A but is counteracted by methionine and other amino acids, unlike glycine or alanine .

Critical Analysis of Divergent Findings

  • Batch Variability : Deamination activity in Lactobacillus casei varies between cell batches, likely due to differences in physiological states at harvest .
  • Isomer-Specific Effects : Both D- and L-serine isomers inhibit bacterial growth, contrasting with compounds like L-cysteine, where stereochemistry dictates activity .

Biological Activity

DL-Serine, a compound consisting of both D-serine and L-serine, plays a significant role in various biological processes, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an amino acid that serves as a precursor for proteins and is involved in several metabolic pathways. The D-isomer, D-serine, is particularly noteworthy for its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. L-serine, on the other hand, is vital for synthesizing other amino acids and neurotransmitters.

D-serine acts primarily by modulating NMDA receptor activity. It enhances the receptor's response to glutamate, facilitating synaptic transmission and plasticity. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase (SR) , while its degradation occurs through D-amino acid oxidase (DAAO) . This balance between synthesis and degradation is critical for maintaining appropriate levels of D-serine in the brain .

Schizophrenia and Related Disorders

Numerous studies have investigated the efficacy of D-serine in treating schizophrenia. Clinical trials have demonstrated that high doses (60 mg/kg/day) can significantly improve cognitive function and reduce both positive and negative symptoms associated with schizophrenia. A meta-analysis indicated that higher doses correlate with greater improvements in symptoms, particularly in patients with treatment-resistant forms .

Table 1: Summary of Clinical Studies on D-Serine for Schizophrenia

Study TypeDosage (mg/kg/day)DurationOutcome
Open-label study604 weeksImproved neurocognitive function
Double-blind placebo-controlled trial6016 weeksSignificant improvement in negative symptoms
High-risk group study12012 weeksSignificant improvement in prodromal symptoms

Case Studies

  • Cognitive Enhancement : In a double-blind study involving patients with schizophrenia, administration of D-serine at 60 mg/kg/day resulted in significant enhancements in cognitive performance as measured by the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MCCB) scale. Improvements were noted particularly in attention and working memory tasks .
  • Antidepressant Effects : Research has also highlighted the antidepressant-like effects of D-serine in rodent models. In behavioral tests such as the forced swim test, D-serine administration led to decreased immobility times, suggesting enhanced mood and reduced depressive behaviors .

Safety Profile

D-serine has been shown to be safe at doses up to 250 mg/kg in animal studies, with no significant adverse effects reported at lower doses used in human trials . However, caution is advised at higher doses due to potential renal effects observed in some patients.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)O
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Molecular Formula

C3H7NO3
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS No.

56-45-1, 6898-95-9
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Melting Point

228 °C (decomposes), 228 °C
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Retrosynthesis Analysis

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